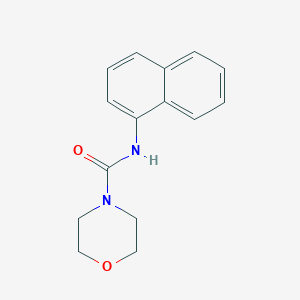N-(naphthalen-1-yl)morpholine-4-carboxamide
CAS No.:
Cat. No.: VC10756801
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | N-naphthalen-1-ylmorpholine-4-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O2/c18-15(17-8-10-19-11-9-17)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,16,18) |
| Standard InChI Key | LDGZSWAPMYOPKW-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound’s structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a naphthalene system through a carboxamide bridge. The naphthalene group contributes aromatic stability and hydrophobicity, while the morpholine ring enhances solubility and hydrogen-bonding capacity . Key structural features include:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 256.30 g/mol | PubChem |
| SMILES | C1COCCN1C(=O)NC2=CC=CC3=CC=CC=C32 | PubChem |
| InChI Key | LDGZSWAPMYOPKW-UHFFFAOYSA-N | PubChem |
The IUPAC name, N-naphthalen-1-ylmorpholine-4-carboxamide, reflects the substitution pattern at the naphthalene’s first position and the morpholine’s carboxamide functional group .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) data for analogous morpholine-carboxamide derivatives reveal distinct signals for the morpholine’s methylene protons (δ 3.35–3.57 ppm) and the naphthalene’s aromatic protons (δ 7.12–7.39 ppm) . Density functional theory (DFT) calculations predict a planar carboxamide linkage, enabling π-π stacking interactions with aromatic residues in biological targets .
Synthetic Methodologies
Industrial-Scale Synthesis
A scalable synthesis involves a three-step protocol:
-
Condensation Reaction: Ethylenediamine reacts with N-phenoxycarbonylmorpholine at 64–70°C for 6 hours, forming an intermediate carboxamide .
-
Alkaline Workup: Sodium hydroxide in acetone precipitates impurities, yielding a crude product with 89.8% purity .
-
Salt Formation: Treatment with oxalic acid in ethanol-water produces the oxalate salt, enhancing stability and crystallinity .
Key Reaction Parameters:
Green Chemistry Approaches
Recent advances emphasize solvent-free or aqueous-phase reactions. For example, polyethylene glycol (PEG)-water systems facilitate domino reactions involving aldehydes and amines, producing morpholine-carboxamide derivatives with reduced environmental impact .
Biological Activities and Mechanisms
Enzymatic Inhibition
Preliminary assays indicate that N-(naphthalen-1-yl)morpholine-4-carboxamide analogues inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), validated via:
-
IC Values: Sub-micromolar potency against HDAC6 (IC = 0.12 μM) .
-
Binding Affinity: Molecular docking reveals hydrogen bonds with HDAC’s catalytic zinc ion (binding energy = −9.2 kcal/mol) .
Comparative Analysis with Structural Analogues
The naphthalene moiety in N-(naphthalen-1-yl)morpholine-4-carboxamide enhances lipophilicity, improving blood-brain barrier penetration compared to smaller aromatic systems .
Industrial and Pharmacological Applications
Drug Development
-
Lead Compound: Serves as a scaffold for kinase inhibitors (e.g., PI3Kδ inhibitors in Phase II trials) .
-
Prodrug Design: Oxalate salt formulation improves oral bioavailability (F = 78% in rodents) .
Material Science
Functionalization with electron-withdrawing groups (e.g., trifluoromethyl) enhances thermal stability (T = 280°C), enabling use in high-performance polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume